Tetraethylammonium p-toluenesulfonate

Catalog No.
S1532814
CAS No.
733-44-8
M.F
C15H27NO3S
M. Wt
301.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylammonium p-toluenesulfonate

CAS Number

733-44-8

Product Name

Tetraethylammonium p-toluenesulfonate

IUPAC Name

4-methylbenzenesulfonate;tetraethylazanium

Molecular Formula

C15H27NO3S

Molecular Weight

301.4 g/mol

InChI

InChI=1S/C8H20N.C7H8O3S/c1-5-9(6-2,7-3)8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

QKFFSWPNFCXGIQ-UHFFFAOYSA-M

SMILES

CC[N+](CC)(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Synonyms

Toluene-4-sulfonic acid tetraethylammonium salt

Canonical SMILES

CC[N+](CC)(CC)CC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Electrochemical Polymerization of Aniline

Scientific Field: This application falls under the field of Electrochemistry .

Application Summary: Tetraethylammonium p-toluenesulfonate is used as a supporting electrolyte in the electrochemical polymerization of aniline . This process is crucial in the production of conductive polymers, which have a wide range of applications in electronics and materials science.

Methods of Application: The exact methods can vary, but generally, aniline is dissolved in a solution containing Tetraethylammonium p-toluenesulfonate. This solution is then subjected to an electrical current, which triggers the polymerization of the aniline .

Results or Outcomes: The result of this process is the formation of polyaniline, a conductive polymer. The exact properties of the polymer can be tuned by adjusting the parameters of the electrochemical process .

Synthesis of Dihydro- and Tetrahydropyridine Dicarboxylic Acid Derivatives

Scientific Field: This application is part of Organic Chemistry .

Application Summary: Tetraethylammonium p-toluenesulfonate is used as a supporting electrolyte in the synthesis of dihydro- and tetrahydropyridine dicarboxylic acid derivatives . These compounds are important in the synthesis of a variety of bioactive molecules.

Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a reaction mixture containing the precursors to the desired pyridine derivatives .

Results or Outcomes: The result of this process is the formation of the desired dihydro- and tetrahydropyridine dicarboxylic acid derivatives.

Phase Transfer Catalyst

Scientific Field: This application is part of Chemical Synthesis .

Application Summary: Tetraethylammonium p-toluenesulfonate acts as a phase transfer catalyst in various chemical reactions . A phase transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place.

Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a reaction mixture containing the reactants of interest .

Results or Outcomes: The result of this process is the successful completion of the chemical reaction with improved efficiency and yield .

Electrophysiology Studies

Scientific Field: This application is part of Biological Sciences .

Application Summary: In electrophysiology studies, Tetraethylammonium p-toluenesulfonate is used to modify membrane potential . It is also used as a stabilizer during nucleic acid hybridization studies .

Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a solution containing the biological sample of interest .

Results or Outcomes: The result of this process is the successful modification of membrane potential or stabilization of nucleic acids, which can provide valuable insights into biological processes .

Medium for Microfluidic Transport

Scientific Field: This application is part of Microfluidics .

Application Summary: Tetraethylammonium p-toluenesulfonate is used as a medium for microfluidic transport . Microfluidics is the science which studies the behavior of fluids through micro-channels. It’s a multidisciplinary field intersecting engineering, physics, chemistry, microtechnology and biotechnology.

Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a solution that is transported through micro-channels .

Results or Outcomes: The result of this process is the successful transport of the solution through the micro-channels. This can be used in various applications such as lab-on-a-chip devices, micro-thermal technologies, and micro-propulsion .

Stabilizer during Nucleic Acid Hybridization Studies

Scientific Field: This application is part of Molecular Biology .

Application Summary: In nucleic acid hybridization studies, Tetraethylammonium p-toluenesulfonate is used as a stabilizer . Nucleic acid hybridization is a process where two complementary strands of DNA or RNA bind to form a double-stranded molecule.

Methods of Application: The exact methods can vary, but generally involve the use of Tetraethylammonium p-toluenesulfonate in a solution containing the nucleic acids of interest .

Results or Outcomes: The result of this process is the successful hybridization of the nucleic acids, which can provide valuable insights into genetic information .

Molecular Structure Analysis

The TEAPTs molecule consists of two main parts:

  • Cation (Positively Charged Ion)

    The cation is a tetraethylammonium ion (Et₄N⁺). It has a central nitrogen atom bonded to four ethyl (CH₃CH₂) groups. This bulky, positively charged group makes TEAPTs a good phase-transfer catalyst (PTC) [].

  • Anion (Negatively Charged Ion)

    The anion is p-toluenesulfonate (p-TsO⁻). It is derived from p-toluenesulfonic acid (p-TsOH), where the acidic hydrogen is replaced by a negatively charged sulfonate group (SO₃⁻). The para (p) position indicates that the methyl group (CH₃) is attached to the benzene ring at the opposite end of the sulfonate group [].

The key feature of TEAPTs' structure is the combination of a lipophilic (fat-loving) tetraethylammonium cation and a hydrophilic (water-loving) p-toluenesulfonate anion. This allows TEAPTs to interact with both polar and non-polar environments, making it a versatile tool in various chemical reactions [].


Chemical Reactions Analysis

TEAPTs is primarily used as a phase-transfer catalyst (PTC) in organic synthesis. PTCs facilitate the transfer of reactants from one phase (e.g., aqueous) to another (e.g., organic) where the reaction normally wouldn't occur efficiently. Here's how it works:

  • The lipophilic cation (Et₄N⁺) can penetrate the organic phase.
  • The hydrophilic anion (p-TsO⁻) remains in the aqueous phase and attracts a positively charged reactant (e.g., alkali metal hydroxide).
  • The bulky cation forms a complex with the attracted reactant, making it more soluble in the organic phase.
  • The complex then reacts with the organic substrate in the organic phase, leading to the desired product.

An example of a TEAPTs-mediated reaction is the Williamson ether synthesis, where an alkali metal phenolate (e.g., sodium phenoxide) reacts with an alkyl halide (e.g., bromoethane) to form an ether:

(C₆H₅O⁻Na⁺) + CH₃CH₂Br (TEAPTs) → C₆H₅OCH₂CH₃ + NaBr []


Physical And Chemical Properties Analysis

  • Melting Point: 110-114 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in water, methanol, ethanol, and acetonitrile []
  • Stability: Hygroscopic (absorbs moisture from the air) []

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

733-44-8

General Manufacturing Information

Ethanaminium, N,N,N-triethyl-, 4-methylbenzenesulfonate (1:1): ACTIVE

Dates

Modify: 2023-08-15

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